Engineering Conformationally Constrained Scaffolds: A Technical Guide to Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in Drug Discovery
Engineering Conformationally Constrained Scaffolds: A Technical Guide to Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic introduction of conformational constraints is a proven methodology for enhancing the binding affinity and pharmacokinetic stability of small-molecule therapeutics. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) represents a premier building block in this paradigm[1]. By integrating a rigid cyclopropyl core with an orthogonally protected amine and a versatile primary alcohol, this scaffold enables the precise spatial arrangement of pharmacophores. This whitepaper provides an in-depth technical analysis of its structural logic, its critical role in synthesizing Prolyl Hydroxylase Domain 2 (PHD2) inhibitors, and validated protocols for its functionalization.
Chemical Architecture & Physicochemical Profiling
As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the thermodynamic advantages they confer to the final drug molecule. The architecture of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is defined by three synergistic features:
-
The Cyclopropyl Core: The gem-disubstituted cyclopropyl ring severely restricts the local dihedral angles ( ϕ and ψ ) of the resulting peptidomimetic or azaheterocycle. This "locks" the molecule into a bioactive conformation, minimizing the entropic penalty typically incurred when a flexible molecule binds to a target protein.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and catalytic hydrogenation, allowing aggressive functionalization of the adjacent alcohol.
-
The Hydroxyethyl Tether: The two-carbon spacer terminating in a primary hydroxyl group serves as a highly reactive handle for oxidation, etherification, or cross-coupling, facilitating the construction of spirocyclic or extended heterocyclic systems.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 753023-57-3[1] | Unique identifier for regulatory and synthetic tracking. |
| Molecular Formula | C₁₀H₁₉NO₃[1] | Balances lipophilicity with polar handles. |
| Molecular Weight | 201.26 g/mol [2] | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| IUPAC Name | tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate[1] | Defines the exact connectivity and substitution pattern. |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)CCO[1] | Useful for computational docking and cheminformatics. |
Mechanistic Application: Targeting the HIF-PHD2 Axis
The most prominent pharmaceutical application of this scaffold is in the synthesis of partially saturated nitrogen-containing heterocyclic compounds, specifically designed as Prolyl Hydroxylase Domain (PHD) inhibitors [3].
The Biological Rationale
Under normoxic conditions, the PHD2 enzyme utilizes iron (Fe²⁺) and 2-oxoglutarate (2-OG) to hydroxylate Hypoxia-Inducible Factor alpha (HIF-α), marking it for rapid proteasomal degradation[4]. In patients with chronic kidney disease, this constant degradation suppresses erythropoietin (EPO) production, leading to severe anemia[4].
By incorporating the cyclopropyl-carbamate scaffold into an N-azaheterocycle, chemists generate potent PHD2 inhibitors. The rigid cyclopropyl group optimally positions the heterocyclic core to chelate the active-site Fe²⁺ ion of PHD2, blocking its activity[4]. This stabilizes HIF-α, which translocates to the nucleus and drives the transcription of EPO, effectively treating anemia[3].
Mechanism of action for cyclopropyl-derived PHD2 inhibitors.
Synthetic Methodologies: Scaffold Functionalization
To integrate this building block into complex drug candidates, the primary hydroxyl group must be transformed while preserving the acid-sensitive Boc carbamate. The most reliable pathway involves a controlled oxidation to an aldehyde, followed by reductive amination to build the extended azaheterocyclic framework.
Synthetic workflow for functionalizing the hydroxyethyl moiety.
Experimental Protocol: Controlled Swern Oxidation
Objective: Convert the 2-hydroxyethyl moiety to an acetaldehyde derivative without deprotecting the acid-sensitive Boc group or triggering ring-opening of the cyclopropyl core.
Causality & Logic: The Swern oxidation is strategically selected over chromium-based oxidants (e.g., Jones reagent). Chromium oxidations often over-oxidize primary alcohols to carboxylic acids and require highly acidic conditions that would immediately cleave the Boc protecting group. The Swern oxidation operates under mild, basic conditions (via triethylamine quench), ensuring the absolute integrity of both the carbamate and the strained cyclopropyl ring.
Step-by-Step Methodology (Self-Validating System)
-
System Preparation & Activation:
-
In an oven-dried Schlenk flask purged with argon, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the system to -78 °C using a dry ice/acetone bath.
-
Validation Check: Strict anhydrous conditions and low temperature are critical to prevent the premature decomposition of the activated DMSO complex.
-
-
Intermediate Formation:
-
Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes.
-
Causality: This generates the highly reactive alkoxysulfonium intermediate required for alcohol activation. Gas evolution (CO and CO₂) should be observed.
-
-
Substrate Addition:
-
Dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous DCM and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
-
Causality: Slow addition prevents localized exothermic spikes that could lead to side reactions, such as the Pummerer rearrangement.
-
-
Quenching & Deprotonation:
-
Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Causality: Triethylamine acts as the base to deprotonate the intermediate, yielding the desired aldehyde and dimethyl sulfide byproduct.
-
-
In-Process Validation:
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) solvent system.
-
Validation Check: The complete disappearance of the polar alcohol spot and the emergence of a less polar, ninhydrin-responsive spot confirms successful conversion.
-
References
-
PubChem (National Institutes of Health). "tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | C10H19NO3 | CID 12993139." Accessed March 18, 2026.[Link]
-
Alachem Co., Ltd. "753023-57-3 | tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate." Accessed March 18, 2026.[Link]
- World Intellectual Property Organization (WIPO). "WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound." Published February 6, 2014.
-
Journal of Medicinal Chemistry (ACS Publications). "Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases." Published May 1, 2018.[Link]
Sources
- 1. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | C10H19NO3 | CID 12993139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 753023-57-3 | tert-ブチル[1-(2-ヒドロキシエチル)シクロプロピル]カルバメート | tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate - アラケム株式会社 [alachem.co.jp]
- 3. WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
